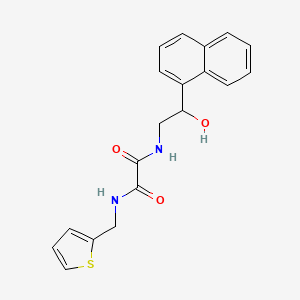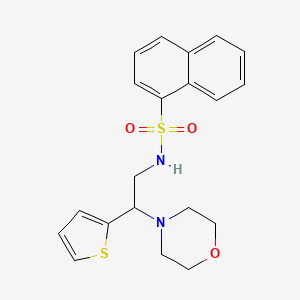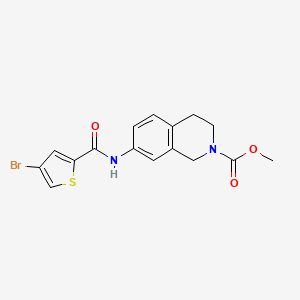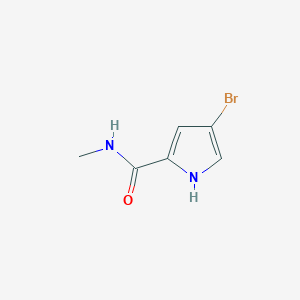
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide" involves strategic chemical reactions that incorporate naphthalene and thiophene motifs into oxalamide structures. For instance, the preparation of naphthalene-thiophene hybrid molecules and N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands showcases the complexity and creativity in synthesizing compounds with such intricate designs (Gao et al., 2017), (Karak et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds reveals the intricate arrangement of atoms and bonds, with naphthalene and thiophene units contributing to the overall architecture. For example, studies on naphthalene-thiophene hybrid molecules provide insights into their structural characteristics and potential functionalities (Karak et al., 2013).
Chemical Reactions and Properties
Compounds like "N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide" participate in various chemical reactions, offering insights into their reactivity and potential applications. For instance, the synthesis and application of naphthalene and thiophene derivatives in catalysis highlight their versatility in chemical transformations (Potkin et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior under different conditions. Research into similar compounds provides valuable data on these aspects, which can be extrapolated to "N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide" (Shruthi et al., 2019).
Aplicaciones Científicas De Investigación
Enzymatic Oxidation Studies
- Naphthalene derivatives have been studied for their interaction with enzymes. For instance, naphthalene dioxygenase from Pseudomonas sp. can oxidize toluene to benzyl alcohol and benzaldehyde, showcasing the potential of naphthalene-related compounds in bioremediation and environmental applications (Lee & Gibson, 1996).
Fluorescent Sensors
- A naphthalene-thiophene hybrid molecule has been developed as a fluorescent AND logic gate for detecting Zn2+ and OAc- ions, with potential applications in cell imaging and environmental monitoring (Karak et al., 2013).
Antibacterial Agents
- Naphthalene-thiophene compounds have shown promising antibacterial properties, particularly against Gram-positive organisms like Staphylococcus aureus (Sun et al., 2014).
Antiviral Research
- Compounds related to naphthalene-thiophene have been investigated for their antiviral activities, especially against avian influenza virus, highlighting their potential in developing new antiviral drugs (Flefel et al., 2014).
Ligand Chemistry
- Naphthalene-thiophene compounds have been used to synthesize ligands for metal complexes, which have implications in catalysis and materials science (Kundu et al., 2016).
Sensor Development
- Naphthalene thiourea derivatives have been utilized in creating sensors for detecting metal ions like F− and Cu2+/Hg2+, suggesting applications in environmental monitoring and diagnostics (Udhayakumari & Velmathi, 2015).
Propiedades
IUPAC Name |
N'-(2-hydroxy-2-naphthalen-1-ylethyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17(16-9-3-6-13-5-1-2-8-15(13)16)12-21-19(24)18(23)20-11-14-7-4-10-25-14/h1-10,17,22H,11-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKUOPPGWVEBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2485250.png)




![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)



![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)


![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)
